Cas no 29239-89-2 (2-methyl-4-ethylimidazole)

2-Methyl-4-ethylimidazole (CAS 931-36-2) is a heterocyclic organic compound primarily used as a catalyst in epoxy resin curing systems. Its key advantages include high reactivity, which accelerates the cross-linking process, and excellent thermal stability, ensuring consistent performance under elevated temperatures. The compound’s low volatility and compatibility with various epoxy formulations make it a reliable choice for industrial applications such as adhesives, coatings, and composite materials. Additionally, its efficient catalytic properties contribute to improved mechanical strength and chemical resistance in cured epoxy products. The structural stability of 2-methyl-4-ethylimidazole further enhances its suitability for high-performance applications requiring precise curing control.
2-methyl-4-ethylimidazole structure
2-methyl-4-ethylimidazole structure
Product Name:2-methyl-4-ethylimidazole
CAS No:29239-89-2
MF:C6H10N2
MW:110.157001018524
CID:53451
PubChem ID:11194304
Update Time:2025-05-19

2-methyl-4-ethylimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-ethylimidazole
    • 4-Ethyl-2-methyl-1H-imidazole
    • 1H-Imidazole, 5-ethyl-2-methyl-
    • 5-ethyl-2-methyl-1H-imidazole
    • 4-Aethyl-2-methylimidazol
    • AC-6186
    • QC-7431
    • AKOS006350131
    • F95463
    • SCHEMBL152067
    • 29239-89-2
    • FT-0725728
    • ethylmethylimidazole
    • DTXSID40458228
    • A876504
    • LINALYLISOVALERATE
    • RIAHASMJDOMQER-UHFFFAOYSA-N
    • MDL: MFCD11846233
    • Inchi: 1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
    • InChI Key: RIAHASMJDOMQER-UHFFFAOYSA-N
    • SMILES: N1C(C)=NC=C1CC

Computed Properties

  • Exact Mass: 110.08400
  • Monoisotopic Mass: 110.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.000
  • Boiling Point: 276 ºC
  • Flash Point: 137 ºC
  • Refractive Index: 1.514
  • PSA: 28.68000
  • LogP: 1.28050

2-methyl-4-ethylimidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-methyl-4-ethylimidazole Pricemore >>

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2-methyl-4-ethylimidazole Suppliers

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(CAS:29239-89-2)2-methyl-4-ethylimidazole
Order Number:A876504
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):718.0
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2-methyl-4-ethylimidazole Related Literature

Additional information on 2-methyl-4-ethylimidazole

Professional Introduction to 2-methyl-4-ethylimidazole (CAS No. 29239-89-2)

2-methyl-4-ethylimidazole, with the chemical formula C₆H₁₀N₂, is a heterocyclic organic compound belonging to the imidazole family. This compound has garnered significant attention in the field of pharmaceutical research and industrial applications due to its unique structural properties and versatile reactivity. The presence of both methyl and ethyl substituents on the imidazole ring imparts distinct chemical characteristics, making it a valuable intermediate in synthesizing various bioactive molecules.

The CAS No. 29239-89-2 identifier firmly establishes this compound's place in the chemical registry, facilitating precise identification and communication among researchers and industry professionals. Imidazole derivatives are well-known for their role in medicinal chemistry, often serving as scaffolds for drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The structural flexibility of 2-methyl-4-ethylimidazole allows for modifications that can enhance binding affinity to biological targets, a crucial factor in drug design.

Recent advancements in computational chemistry have enabled more efficient virtual screening of imidazole-based compounds for potential therapeutic applications. Studies utilizing molecular docking techniques have highlighted the interactions between 2-methyl-4-ethylimidazole and various protein targets, suggesting its utility in developing novel inhibitors. For instance, research has demonstrated its potential in modulating enzymes involved in inflammation pathways, which could lead to new treatments for chronic inflammatory conditions.

In industrial settings, 2-methyl-4-ethylimidazole is employed as a building block in the synthesis of more complex molecules. Its reactivity with nucleophiles and electrophiles allows for the introduction of diverse functional groups, facilitating the construction of pharmacophores. The compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes in pharmaceutical manufacturing.

The pharmacological profile of 2-methyl-4-ethylimidazole has been explored in several preclinical studies. Researchers have investigated its effects on ion channels, particularly those relevant to neurological function. Preliminary findings indicate that derivatives of this compound may exhibit properties similar to known neuroprotective agents, raising hopes for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies underscore the importance of 2-methyl-4-ethylimidazole as a lead compound for further drug development.

Environmental considerations also play a role in the evaluation of 2-methyl-4-ethylimidazole. Its biodegradability and toxicity profile have been assessed to ensure safe handling and disposal practices. Unlike some hazardous chemicals, imidazole derivatives generally exhibit low environmental persistence, making them suitable for use in processes where ecological impact is a concern.

The synthesis of 2-methyl-4-ethylimidazole typically involves condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have improved the efficiency and yield of these reactions, reducing waste generation and energy consumption. Such innovations align with global trends toward greener chemistry practices.

Future research directions for 2-methyl-4-ethylimidazole include exploring its potential as an agrochemical intermediate. Imidazole-based compounds have shown promise in developing pesticides with enhanced selectivity and reduced environmental impact. By leveraging the structural features of 2-methyl-4-ethylimidazole, scientists aim to create next-generation agrochemicals that support sustainable agriculture.

Collaborative efforts between academia and industry are essential for maximizing the therapeutic potential of 2-methyl-4-ethylimidazole. Open sharing of research data and resources accelerates the translation of laboratory findings into clinical applications. This synergy is critical for addressing unmet medical needs and improving patient outcomes.

In conclusion, 2-methyl-4-ethylimidazole (CAS No. 29239-89-2) represents a significant compound in modern chemical research. Its unique structural attributes and functional versatility position it as a key intermediate in pharmaceutical synthesis and a promising candidate for drug development. As scientific understanding progresses, further applications of this compound are expected to emerge, reinforcing its importance across multiple sectors.

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Amadis Chemical Company Limited
(CAS:29239-89-2)2-methyl-4-ethylimidazole
A876504
Purity:99%
Quantity:1g
Price ($):718.0
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